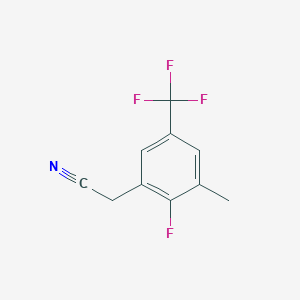

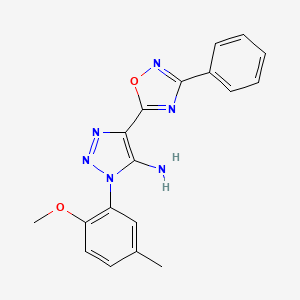

![molecular formula C12H21ClN2O3 B2673128 Ethyl 4-oxo-3,9-diazaspiro[5.5]undecane-1-carboxylate hydrochloride CAS No. 2241139-47-7](/img/structure/B2673128.png)

Ethyl 4-oxo-3,9-diazaspiro[5.5]undecane-1-carboxylate hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 4-oxo-3,9-diazaspiro[5.5]undecane-1-carboxylate hydrochloride is a chemical compound used for pharmaceutical testing . It is a part of the 3,9-diazaspiro[5.5]undecane-based compounds, which have been reported to be potent competitive γ-aminobutyric acid type A receptor (GABAAR) antagonists .

Synthesis Analysis

The synthesis of 3,9-diazaspiro[5.5]undecane derivatives involves the use of 1,3-dioxane, 1,3-dithiane, or 1,3-oxathiane rings . The conformational equilibria are shifted toward the conformers with the larger groups in equatorial orientation .Molecular Structure Analysis

The molecular structure of similar compounds, such as 9-tert-butyl 1-ethyl 4-oxo-3,9-diazaspiro[5.5]undecane-1,9-dicarboxylate, has been reported . The InChI code for this compound is 1S/C17H28N2O5/c1-5-23-14(21)12-11-18-13(20)10-17(12)6-8-19(9-7-17)15(22)24-16(2,3)4/h12H,5-11H2,1-4H3,(H,18,20) .Wissenschaftliche Forschungsanwendungen

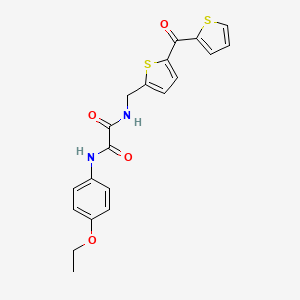

Synthesis of Functionalized Compounds

Ethyl 4-oxo-3,9-diazaspiro[5.5]undecane-1-carboxylate hydrochloride has been utilized in the synthesis of complex organic molecules. For instance, the synthesis of trifluoromethylated 8-oxa-2,4-diazaspiro[5.5]undecanes demonstrates the compound's utility in creating functionalized molecules through multi-component reactions (MCRs) catalyzed by Et3N. This process highlights the efficiency and versatility of using diazaspiro[5.5]undecane derivatives in organic synthesis (Jia Li et al., 2014).

Antimicrobial Activities

Research has shown that derivatives of Ethyl 4-oxo-3,9-diazaspiro[5.5]undecane-1-carboxylate hydrochloride exhibit significant antimicrobial properties. A study on the synthesis of ethyl 7,9-diaryl-1,4-diazaspiro[4.5]dec-9-ene-6-carboxylates revealed their potential as new classes of antibacterial and antifungal agents. This points to the importance of these compounds in the development of new antimicrobial therapies (J. Thanusu et al., 2011).

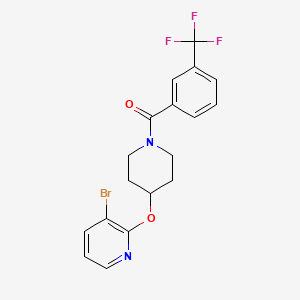

Drug Development for Chronic Conditions

Another significant application is in the development of drug candidates for chronic conditions. For example, 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted ureas have been identified as potent inhibitors of soluble epoxide hydrolase (sEH), showing promise as orally active agents for treating chronic kidney diseases. This underscores the potential of Ethyl 4-oxo-3,9-diazaspiro[5.5]undecane-1-carboxylate hydrochloride derivatives in medicinal chemistry for designing new therapeutics (Y. Kato et al., 2014).

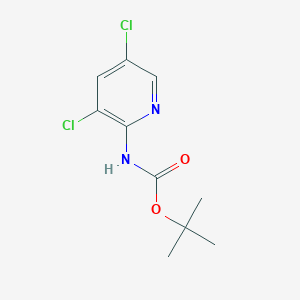

Photophysical Studies and Solvatochromic Analysis

Diazaspiro compounds, including derivatives of Ethyl 4-oxo-3,9-diazaspiro[5.5]undecane-1-carboxylate hydrochloride, have been subjected to photophysical studies and solvatochromic analysis. These studies reveal the compounds' potential applications in material science, especially in the development of optical materials and sensors. The investigation into their solvent effect on photophysical behavior opens avenues for exploring these compounds in various applications requiring fluorescence and solvatochromic properties (K. Aggarwal & J. Khurana, 2015).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

ethyl 2-oxo-3,9-diazaspiro[5.5]undecane-5-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O3.ClH/c1-2-17-11(16)9-8-14-10(15)7-12(9)3-5-13-6-4-12;/h9,13H,2-8H2,1H3,(H,14,15);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJEOWLCQUJHCBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CNC(=O)CC12CCNCC2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 5-oxo-3-(piperidine-1-carbonyl)-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate](/img/structure/B2673049.png)

![N-[2-(1H-indol-3-yl)ethyl]naphthalene-2-sulfonamide](/img/structure/B2673050.png)

![7,7-dimethyl-1-phenyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine dihydrochloride](/img/structure/B2673051.png)

![(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2673053.png)

![ethyl 2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2673065.png)

![2-[3-cyano-4-(3,4-dimethoxyphenyl)-6-(3,4-dimethylphenyl)pyridin-2-yl]sulfanyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B2673068.png)